molecular formula C12H16ClNO2 B12309965 (3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid hydrochloride

(3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B12309965
M. Wt: 241.71 g/mol
InChI Key: YDBKSIJCUSXVTD-ACMTZBLWSA-N
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Description

(3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound’s unique stereochemistry and functional groups make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and carboxylic acid groups. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyrroline derivative, using a chiral catalyst. This method ensures the desired stereochemistry at the 3 and 4 positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of (3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

(3R,4R)-4-benzylpyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)11-8-13-7-10(11)6-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11-;/m0./s1

InChI Key

YDBKSIJCUSXVTD-ACMTZBLWSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)CC2=CC=CC=C2.Cl

Canonical SMILES

C1C(C(CN1)C(=O)O)CC2=CC=CC=C2.Cl

Origin of Product

United States

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